Cas no 6126-49-4 ((5-methyloxolan-2-yl)methanol)

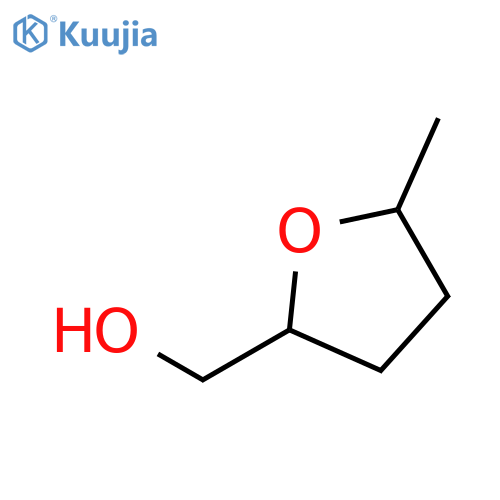

(5-methyloxolan-2-yl)methanol structure

商品名:(5-methyloxolan-2-yl)methanol

(5-methyloxolan-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 2-Furanmethanol,tetrahydro-5-methyl-

- (5-methyl-tetrahydrofuran-2-yl)methanol

- Tetrahydro-5-methyl-

- Tetrahydro-5-methyl-2-furanmethanol

- tetrahydro-5-methylfuran-2-methanol

- 5-(Hydroxymethyl)tetrahydro-2-furanol

- 5-Methyltetrahydrofuran-2-methanol,cis &

- Furfuryl alcohol, tetrahydro-5-methyl-

- trans

- (5-methyloxolan-2-yl)methanol

- EINECS 228-096-1

- CS-0454263

- cis-(5-Methyltetrahydrofuran-2-yl)methanol

- SS-5264

- 2-Furanmethanol, tetrahydro-5-methyl-

- (5-methyl-tetrahydro-furan-2-yl)-methanol

- TETRAHYDRO-5-METHYL-2-FURANMETHANOL (TRANS)

- AKOS019267824

- DB-299866

- Tetrahydro-5-methyl-2-furanmethanol, mixture of diastereomers

- (5-Methyltetrahydrofuran-2-yl)methanol

- 54774-28-6

- [trans-5-methyltetrahydrofuran-2-yl]methanol

- 41869-03-8

- DTXSID701294619

- 6126-49-4

- SCHEMBL354898

- 5-Methyl-2-tetrahydrofuranmethanol

- NS00044780

- 5-methyltetrahydrofuran-2-methanol

- EN300-120684

- Tetrahydro-5-methyl-2-furanmethanol; (5-Methyltetrahydrofuran-2-yl)methanol; 5-Methyltetrahydrofurfuryl Alcohol

- G77335

- 5-Methyltetrahydrofuran-2-methanol,cis & trans

-

- インチ: InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3

- InChIKey: PCZHHBOJPSQUNS-UHFFFAOYSA-N

- ほほえんだ: CC1CCC(CO)O1

計算された属性

- せいみつぶんしりょう: 116.08376

- どういたいしつりょう: 116.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 72.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- PSA: 29.46

(5-methyloxolan-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120684-1.0g |

(5-methyloxolan-2-yl)methanol |

6126-49-4 | 1g |

$986.0 | 2023-05-26 | ||

| Key Organics Ltd | SS-5264-1G |

(5-methyloxolan-2-yl)methanol |

6126-49-4 | >95% | 1g |

£523.00 | 2025-02-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6852-250MG |

(5-methyloxolan-2-yl)methanol |

6126-49-4 | 95% | 250MG |

¥ 1,716.00 | 2023-04-06 | |

| Key Organics Ltd | SS-5264-1MG |

(5-methyloxolan-2-yl)methanol |

6126-49-4 | >95% | 1mg |

£37.00 | 2025-02-08 | |

| Key Organics Ltd | SS-5264-10MG |

(5-methyloxolan-2-yl)methanol |

6126-49-4 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-474003-250 mg |

Tetrahydro-5-methyl-2-furanmethanol, |

6126-49-4 | 250MG |

¥2,858.00 | 2023-07-11 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6852-100MG |

(5-methyloxolan-2-yl)methanol |

6126-49-4 | 95% | 100MG |

¥ 1,075.00 | 2023-04-06 | |

| Enamine | EN300-120684-0.5g |

(5-methyloxolan-2-yl)methanol |

6126-49-4 | 0.5g |

$768.0 | 2023-05-26 | ||

| Enamine | EN300-120684-10000mg |

(5-methyloxolan-2-yl)methanol |

6126-49-4 | 10000mg |

$4236.0 | 2023-10-03 | ||

| Enamine | EN300-120684-5000mg |

(5-methyloxolan-2-yl)methanol |

6126-49-4 | 5000mg |

$2858.0 | 2023-10-03 |

(5-methyloxolan-2-yl)methanol 関連文献

-

Walter J. Gensler,Ieva Ruks,Stephen Marburg Chem. Commun. (London) 1966 782

-

Xiao Kong,Yifeng Zhu,Hongyan Zheng,Fang Dong,Yulei Zhu,Yong-Wang Li RSC Adv. 2014 4 60467

-

3. Selective hydrogenation of furfural for high-value chemicals: effect of catalysts and temperatureHaihong Xia,Changzhou Chen,Peng Liu,Minghao Zhou,Jianchun Jiang Sustainable Energy Fuels 2020 4 5709

-

Xun Hu,Sri Kadarwati,Yao Song,Chun-Zhu Li RSC Adv. 2016 6 4647

-

Maya Chatterjee,Takayuki Ishizaka,Hajime Kawanami Green Chem. 2014 16 1543

6126-49-4 ((5-methyloxolan-2-yl)methanol) 関連製品

- 652-67-5(Isosorbide)

- 62435-71-6(Ethyl tetrahydrofurfuryl ether)

- 16069-36-6(Icosahydrodibenzob,k1,4,7,10,13,16hexaoxacyclooctadecine)

- 17455-23-1(Dicyclohexano-24-crown-8)

- 41107-82-8(2,5-Anhydro-D-mannitol)

- 97-99-4(Tetrahydrofurfuryl alcohol)

- 100-72-1(Tetrahydropyran-2-methanol)

- 5306-85-4(Isosorbide dimethyl ether)

- 17454-48-7(Cyclohexano-15-crown-5, mixture of cis andtrans)

- 27826-73-9(2,5-Anhydro-D-glucitol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6126-49-4)(5-methyloxolan-2-yl)methanol

清らかである:99%

はかる:10g

価格 ($):2343.0